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molecular formula C10H13BrN2O B1336401 N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide CAS No. 221087-47-4

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide

Cat. No. B1336401
M. Wt: 257.13 g/mol
InChI Key: OZYPPHLDZUUCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049473B2

Procedure details

4.0 g (23.1 mmol) of 6-bromo-2-aminopyridine from example 14.1 were dissolved in 25 ml of dichloromethane and admixed with 4.1 ml (2.92 g, 28.9 mmol) of triethylamine. After cooling to 0° C., a solution of 3.1 ml (3.06 g, 25.4 mmol) of pivaloyl chloride in 5.0 ml of dichloromethane was added dropwise over a period of 10 min. The reaction mixture was allowed to warm to room temperature overnight and, for workup, poured onto 100 ml of dist. H2O. The phases were separated, the aqueous phase was extracted twice with 100 ml each time of ethyl acetate and the combined organic phases were dried over Na2SO4. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane and filtered through a short silica gel column (3×10 cm). After the solvent had been removed under reduced pressure, 5.73 g (22.3 mmol, 96.5%) of 6-bromo-2-pivaloylaminopyridine were obtained as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18].O>ClCCl>[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:16](=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)N
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight and, for workup
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured onto 100 ml of dist
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 100 ml each time of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel column (3×10 cm)
CUSTOM
Type
CUSTOM
Details
After the solvent had been removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.3 mmol
AMOUNT: MASS 5.73 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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